molecular formula C9H4F4N2O5 B1380483 5-Fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid CAS No. 1266115-00-7

5-Fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid

Cat. No.: B1380483
CAS No.: 1266115-00-7
M. Wt: 296.13 g/mol
InChI Key: KAXDJEIDYULCBN-UHFFFAOYSA-N
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Description

5-Fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid is a fluorinated aromatic compound featuring a benzoic acid backbone substituted with a fluorine atom at position 5, a nitro group at position 3, and a trifluoroacetamido group at position 2. This compound’s unique structure confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name

5-fluoro-3-nitro-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4N2O5/c10-3-1-4(7(16)17)6(5(2-3)15(19)20)14-8(18)9(11,12)13/h1-2H,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXDJEIDYULCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)NC(=O)C(F)(F)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid typically involves multiple steps. One common method includes the nitration of 5-fluoro-2-aminobenzoic acid to introduce the nitro group, followed by the acylation with trifluoroacetic anhydride to form the trifluoroacetamido group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution reactions occur efficiently.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-Fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid can undergo reduction reactions to form amino derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Reduction: Formation of 5-amino-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorine and nitro groups make it useful in labeling and tracking studies.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The trifluoroacetamido group can enhance the bioavailability and stability of drug candidates.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoroacetamido group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. These interactions can lead to the modulation of enzyme activity and disruption of metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogues differ in substituent positions and functional groups, which critically influence their chemical behavior and applications. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents and Positions
Target Compound Not Provided C₁₀H₅F₄N₂O₅ ~324.12 5-Fluoro, 3-Nitro, 2-Trifluoroacetamido
5-Fluoro-2-(2,2,2-trifluoroacetamido)benzoic acid 49579-59-1 C₉H₅F₄NO₃ 251.13 5-Fluoro, 2-Trifluoroacetamido (lacks nitro group)
5-Iodo-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid 935292-70-9 C₁₀H₇F₃INO₃ 373.07 5-Iodo, 3-Methyl, 2-Trifluoroacetamido (no nitro)
5-Fluoro-2-nitrobenzoic acid 394-01-4 C₇H₄FNO₄ 185.11 5-Fluoro, 2-Nitro (lacks trifluoroacetamido)
5-Acetamido-2-(trifluoroacetamido)benzoic acid Not Provided C₁₁H₉F₃N₂O₄ 308.20 5-Acetamido, 2-Trifluoroacetamido (no nitro/fluoro)

Physicochemical Properties

  • Electron-Withdrawing Effects: The trifluoroacetamido group (-NHCOCF₃) in the target compound and its analogues introduces strong electron-withdrawing effects, which stabilize the aromatic ring and enhance resistance to nucleophilic attack compared to non-fluorinated derivatives .
  • Solubility: The nitro group at position 3 in the target compound reduces aqueous solubility relative to non-nitro analogues like 5-fluoro-2-(trifluoroacetamido)benzoic acid. However, the benzoic acid moiety ensures moderate solubility in polar solvents .
  • Thermal Stability : Fluorinated derivatives generally exhibit higher thermal stability. For instance, 5-iodo-3-methyl-2-(trifluoroacetamido)benzoic acid (CAS 935292-70-9) has a decomposition temperature >200°C, suggesting similar stability for the target compound .

Biological Activity

5-Fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, focusing on its anti-cancer and anti-inflammatory activities.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the presence of a fluorine atom, a nitro group, and a trifluoroacetamido moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes:

  • Nitration of a substituted benzoic acid.
  • Fluorination using fluorinating agents.
  • Amidation with trifluoroacetic anhydride to introduce the trifluoroacetamido group.

Anti-Cancer Activity

Recent studies have indicated that this compound exhibits significant anti-cancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve:

  • Inhibition of Histone Deacetylases (HDACs) : The compound acts as an HDAC inhibitor, which is crucial in regulating gene expression related to cancer progression. In vitro assays demonstrated that it selectively inhibits HDAC1 and HDAC2 while having a lesser effect on HDAC3 .
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, evidenced by the activation of caspases and the release of cytochrome c from mitochondria .

Anti-Inflammatory Activity

In addition to its anti-cancer effects, this compound has also been investigated for its anti-inflammatory properties. It has been found to reduce the production of pro-inflammatory cytokines in vitro:

  • Cytokine Inhibition : In cellular models, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

Case Study 1: Cancer Cell Lines

A study evaluated the effects of this compound on various human cancer cell lines including HeLa (cervical cancer) and MCF7 (breast cancer). The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 20 µM depending on the cell line tested.

Cell LineIC50 (µM)Mechanism
HeLa15HDAC inhibition
MCF712Apoptosis induction

Case Study 2: Inflammatory Response

In another study focusing on inflammatory response modulation, the compound was administered to macrophage cell lines stimulated with lipopolysaccharide (LPS). The results showed a significant reduction in nitric oxide production and inflammatory cytokine release.

Treatment GroupNitric Oxide Production (µM)Cytokine Levels (pg/mL)
Control25TNF-alpha: 200
Treated10TNF-alpha: 50

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid
Reactant of Route 2
Reactant of Route 2
5-Fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid

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